molecular formula C23H18ClN3O2S B2884188 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide CAS No. 476459-10-6

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2884188
CAS No.: 476459-10-6
M. Wt: 435.93
InChI Key: KLXKQDDASXQMQY-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a naphthalen-2-yloxyacetamide side chain. Its molecular formula is C24H19ClN3O2S (assuming structural similarity to the methyl-substituted analog in ), with a molecular weight of approximately 448.95 g/mol .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-17-6-8-18(9-7-17)27-23(20-13-30-14-21(20)26-27)25-22(28)12-29-19-10-5-15-3-1-2-4-16(15)11-19/h1-11H,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXKQDDASXQMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic substitution reactions, where a chlorobenzene derivative reacts with the thieno[3,4-c]pyrazole intermediate.

    Attachment of the Naphthalen-2-yloxyacetamide Moiety: This step involves the reaction of the intermediate with naphthalen-2-yloxyacetamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would involve stringent safety measures and quality control protocols to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzene derivatives in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Structural Variants and Their Implications

The following table summarizes critical structural analogs and their properties:

Compound Name Substituent Variations Molecular Formula Key Findings
Target Compound: N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide 4-Chlorophenyl, thienopyrazole, naphthalen-2-yloxy C24H19ClN3O2S* Structural data inferred from analogs; chloro group may enhance target binding .
N-[2-(4-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide (BB28565) 4-Methylphenyl instead of 4-chlorophenyl C24H21N3O2S Higher lipophilicity (methyl group) vs. chloro; no bioactivity data reported .
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl side chain C18H22N2O3 Cytotoxic IC50 = 3.16 µM/mL in HeLa cells (comparable to cisplatin) .
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole linker, naphthalen-1-yloxy C21H18ClN4O2 Synthetic focus; no bioactivity data .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole core, dichlorophenyl C11H8Cl2N2OS Structural similarity to benzylpenicillin; hydrogen-bonding motifs .

*Molecular weight calculated based on analog data.

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H17ClN4O3SC_{19}H_{17}ClN_{4}O_{3}S, with a molecular weight of approximately 396.88 g/mol. Its structure includes a thienopyrazole core with a chlorophenyl substituent and a naphthalen-2-yloxy group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₄O₃S
Molecular Weight396.88 g/mol
IUPAC NameThis compound
CAS Number946354-16-1

Anticancer Properties

Recent studies have indicated that thienopyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various kinases involved in cancer progression. Specifically, the inhibition of the AKT signaling pathway has been highlighted as a critical mechanism for the anticancer effects observed in glioblastoma models .

Case Study: Glioblastoma Inhibition
In a study involving primary patient-derived glioblastoma cells, compounds with similar structures demonstrated potent growth inhibitory properties. The compound 4j , closely related to our target compound, exhibited low micromolar activity against AKT2/PKBβ and significantly inhibited neurosphere formation in glioma stem cells .

Anti-inflammatory and Antioxidant Activities

Thienopyrazole derivatives have also been reported to possess anti-inflammatory and antioxidant properties. For example, in experiments involving erythrocytes from Nile catfish exposed to toxic substances, thienopyrazole compounds reduced cellular damage significantly compared to untreated controls. This suggests potential applications in mitigating oxidative stress .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions critical for cellular signaling pathways. The presence of the chlorophenyl group enhances its reactivity and interaction with biological targets.

Key Mechanisms:

  • Kinase Inhibition : Targeting oncogenic kinases such as AKT.
  • Antioxidant Activity : Reducing oxidative stress in cellular models.
  • Cell Cycle Regulation : Modulating pathways involved in cell proliferation and apoptosis.

Research Findings Summary

A summary of relevant research findings on similar thienopyrazole compounds is presented below:

Study FocusFindings
Anticancer ActivitySignificant inhibition of glioblastoma cell lines via AKT pathway modulation .
Anti-inflammatory EffectsReduction of erythrocyte damage in fish models exposed to toxins .
Antioxidant PropertiesThienopyrazole compounds demonstrated protective effects against oxidative stress .

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